molecular formula C7H10O3 B6230615 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid CAS No. 859321-26-9

2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid

Cat. No.: B6230615
CAS No.: 859321-26-9
M. Wt: 142.15 g/mol
InChI Key: KLPVDROLQMPLPP-UHFFFAOYSA-N
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Description

2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid is an organic compound characterized by a cyclopentene ring attached to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid typically involves the reaction of cyclopentene with glyoxylic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(cyclopent-1-en-1-yl)-2-oxoacetic acid or 2-(cyclopent-1-en-1-yl)acetic acid.

    Reduction: Formation of 2-(cyclopent-1-en-1-yl)-2-hydroxyethanol.

    Substitution: Formation of 2-(cyclopent-1-en-1-yl)-2-chloroacetic acid or 2-(cyclopent-1-en-1-yl)-2-bromoacetic acid.

Scientific Research Applications

2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopentene ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopent-1-en-1-yl)acetic acid
  • 2-(cyclopent-1-en-1-yl)propanoic acid
  • 2-(cyclopent-1-en-1-yl)butanoic acid

Uniqueness

2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid is unique due to the presence of both a cyclopentene ring and a hydroxyacetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

859321-26-9

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-(cyclopenten-1-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H10O3/c8-6(7(9)10)5-3-1-2-4-5/h3,6,8H,1-2,4H2,(H,9,10)

InChI Key

KLPVDROLQMPLPP-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C(C(=O)O)O

Purity

95

Origin of Product

United States

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